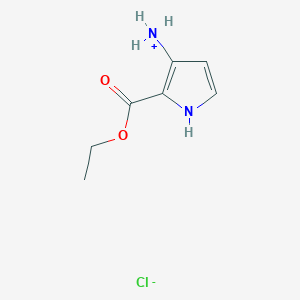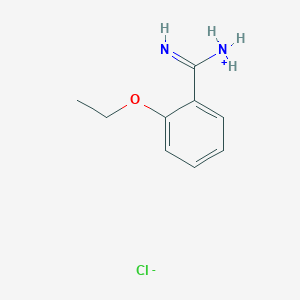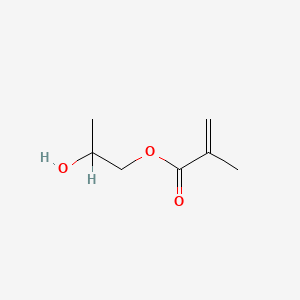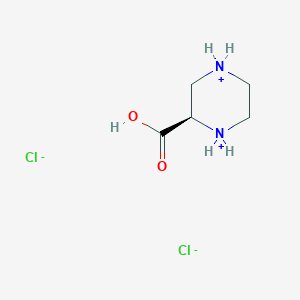
2,5-dihydro-1H-pyrrol-1-ium;chloride
Overview
Description
2,5-dihydro-1H-pyrrol-1-ium;chloride is a useful research compound. Its molecular formula is C4H8ClN and its molecular weight is 105.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-dihydro-1H-pyrrol-1-ium;chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dihydro-1H-pyrrol-1-ium;chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis : Gyul’nazaryan et al. (2014) synthesized 1,1-di(prop-2-yn-1-yl)-2,5-dihydro-1H-Pyrrol-1-ium bromide, a related compound to 2,5-dihydro-1H-pyrrol-1-ium chloride, and analyzed its structure via X-ray analysis. This study underscores the compound's relevance in chemical synthesis and structural analysis (Gyul’nazaryan et al., 2014).
Functionalized Pyrrole Synthesis : Yavari et al. (2008) discussed the synthesis of functionalized 2,5-dihydro-1H-pyrroles using benzoyl chlorides and Huisgen's zwitterion. This research contributes to the understanding of pyrrole chemistry and its applications in creating various functionalized compounds (Yavari et al., 2008).
Microwave-Assisted Synthesis : Wyrębek et al. (2009) explored the microwave-assisted synthesis of substituted pyrroles from homopropargyl azides, demonstrating modern techniques in pyrrole synthesis and the use of 2,5-dihydro-1H-pyrrol-1-ium chloride in facilitating these reactions (Wyrębek et al., 2009).
Coordination Chemistry and Crystal Structures : Westerhausen et al. (1998) investigated the coordination modes and crystal structures of 2,5-di(tert-butyl)pyrrolide, a derivative of 2,5-dihydro-1H-pyrrol-1-ium. This research aids in understanding the coordination chemistry and molecular structures related to pyrrole compounds (Westerhausen et al., 1998).
Anion Receptors and Sensor Development : Anzenbacher et al. (2000) used 3,4-difluoro-1H-pyrrole as a building block to develop neutral anion receptors with enhanced affinities. This showcases the potential of pyrrole derivatives in sensor technology and anion recognition (Anzenbacher et al., 2000).
Corrosion Inhibition : Zarrouk et al. (2015) investigated new 1H-pyrrole-2,5-dione derivatives as organic inhibitors for carbon steel corrosion, indicating the compound's relevance in material science and corrosion prevention (Zarrouk et al., 2015).
properties
IUPAC Name |
2,5-dihydro-1H-pyrrol-1-ium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N.ClH/c1-2-4-5-3-1;/h1-2,5H,3-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGHNSYFGCVGDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC[NH2+]1.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dihydro-1H-pyrrol-1-ium;chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















